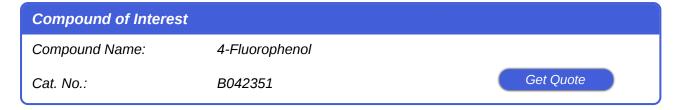


An In-depth Technical Guide to 4-Fluorophenol: Properties, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Fluorophenol** (CAS No: 371-41-5), a key intermediate in the pharmaceutical and chemical industries. This document details its physicochemical properties, outlines various synthetic protocols, and explores its applications, with a particular focus on its role in drug discovery and development.

Core Properties of 4-Fluorophenol

4-Fluorophenol is a para-substituted fluorinated aromatic compound. The presence of the highly electronegative fluorine atom at the para position significantly influences the electronic properties of the phenol ring, enhancing its acidity compared to phenol itself.[1] It is a crystalline solid at room temperature and is utilized as a versatile building block in organic synthesis.[1]

Physicochemical and Spectral Data

A summary of the key quantitative data for **4-Fluorophenol** is presented in the tables below.



Identifier	Value
CAS Number	371-41-5
Molecular Formula	C ₆ H ₅ FO
Molecular Weight	112.10 g/mol [1]
IUPAC Name	4-fluorophenol
Synonyms	p-Fluorophenol, 4-Hydroxyphenyl fluoride
Physical Property	Value
Melting Point	43-46 °C
Boiling Point	183.3 ± 13.0 °C at 760 mmHg
Density	1.2 ± 0.1 g/cm ³
Flash Point	68.3 °C
Spectroscopic Data	Details
¹H NMR	Spectra available in various databases.[2][3][4]
¹³ C NMR	Spectral data has been recorded.[2]
¹⁹ F NMR	Spectral data is available.[5]
IR Spectroscopy	Available in various spectral libraries.[2]
Mass Spectrometry	GC-MS data is accessible.[2]
UV-Vis Spectroscopy	Spectral data has been documented.[2]

Synthesis of 4-Fluorophenol and its Derivatives: Experimental Protocols

The synthesis of **4-Fluorophenol** can be achieved through various methods. Below are detailed experimental protocols for its synthesis and its use in the preparation of a more



complex derivative.

Protocol 1: Synthesis of 4-Fluorophenol from p-Fluorophenylboronic Acid

This method outlines the oxidation of a boronic acid to the corresponding phenol, a common and effective transformation in organic synthesis.[1][6][7]

Materials:

- p-Fluorophenylboronic acid
- 30% Hydrogen peroxide (H₂O₂)
- Catalyst (as specified in the original literature)
- Water
- · Ethyl ether
- · Anhydrous magnesium sulfate
- Silica gel
- · Petroleum ether
- Ethyl acetate

Procedure:

- In a 10 mL reactor, combine 1 equivalent of p-fluorophenylboronic acid (122 mg, 1 mmol), 2 equivalents of 30% H₂O₂ (227 mg, 2 mmol), and 10 mg of the specified catalyst in 3 mL of water.[1]
- Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]
- Upon completion, extract the reaction mixture with ethyl ether and water.[1]



- Separate the organic layer and dry it over anhydrous magnesium sulfate.[1]
- Filter off the drying agent and concentrate the filtrate.[1]
- Purify the residue by silica gel column chromatography using a 5% ethyl acetate in petroleum ether solution as the eluent.[1]
- Remove the solvent by vacuum rotary evaporation to obtain the pure **4-Fluorophenol**.[1]

Protocol 2: Synthesis of 4-Fluoro-2-(4-methoxybenzyl)phenol

This protocol demonstrates the use of **4-Fluorophenol** as a starting material in a Friedel-Crafts alkylation reaction to synthesize a more complex phenol derivative.[8][9]

Materials:

- 4-Fluorophenol
- 4-Methoxybenzyl alcohol
- Anhydrous zinc chloride
- Anhydrous dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine
- · Anhydrous magnesium sulfate
- Silica gel
- Ethyl acetate
- Hexane



Procedure:

- In a 100 mL oven-dried round-bottom flask under an inert atmosphere, dissolve 4-Fluorophenol (2.24 g, 20 mmol) in anhydrous dichloromethane (40 mL).[8]
- Cool the solution to 0 °C in an ice-water bath.[8]
- Slowly add anhydrous zinc chloride (2.73 g, 20 mmol) to the stirred solution.
- In a separate flask, prepare a solution of 4-methoxybenzyl alcohol (2.76 g, 20 mmol) in anhydrous dichloromethane (10 mL).[8]
- Add the 4-methoxybenzyl alcohol solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[8]
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (e.g., 3:7 v/v ethyl acetate/hexane).[8]
- Upon completion, cool the mixture to 0 °C and quench by the slow addition of 1 M HCl (30 mL).[8]
- Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).[8]
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).[8]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[8]
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 4-Fluoro-2-(4-methoxybenzyl)phenol.[8]

Role in Drug Discovery and Development

Fluorine has become an essential element in modern drug discovery. The introduction of fluorine into a molecule can significantly alter its physicochemical properties, leading to improved pharmacokinetic and pharmacodynamic profiles.[10][11] **4-Fluorophenol** serves as a



crucial starting material for the synthesis of numerous active pharmaceutical ingredients (APIs). [12]

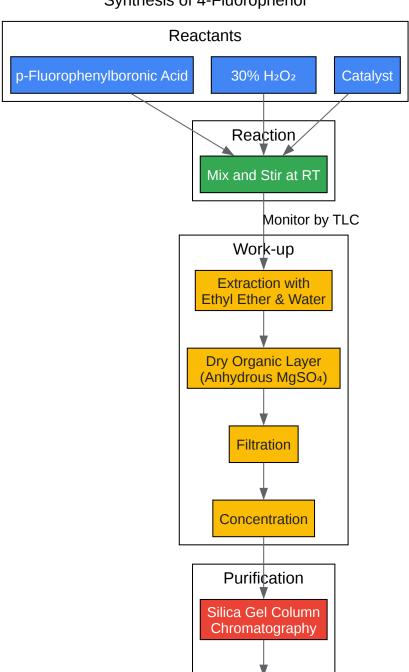
The strategic incorporation of fluorine can lead to:

- Enhanced Metabolic Stability: The carbon-fluorine bond is very strong and resistant to cleavage by metabolic enzymes, which can increase the half-life of a drug.[11]
- Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.
- Improved Membrane Permeability: Fluorine substitution can modulate the lipophilicity of a molecule, affecting its ability to cross cell membranes.[10]
- **4-Fluorophenol** is a key intermediate in the synthesis of drugs for various therapeutic areas, including gastrointestinal disorders and central nervous system conditions.[12] For instance, it is a key synthetic intermediate for Sobinil, a potent aldose reductase inhibitor for preventing diabetic cataracts.[1]

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a conceptual signaling pathway relevant to compounds derived from **4-Fluorophenol**.





Synthesis of 4-Fluorophenol

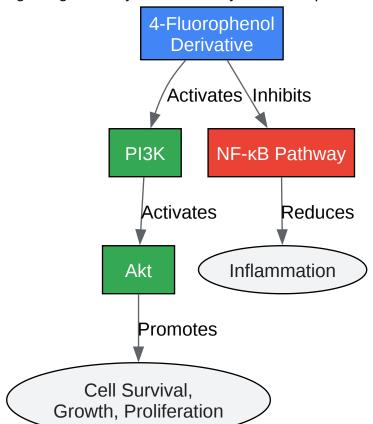
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Caption: Workflow for the synthesis of **4-Fluorophenol**.

Vacuum Rotary Evaporation

4-Fluorophenol





Potential Signaling Pathway Modulation by a 4-Fluorophenol Derivative

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Caption: Potential modulation of PI3K/Akt and NF-kB pathways.[13]

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